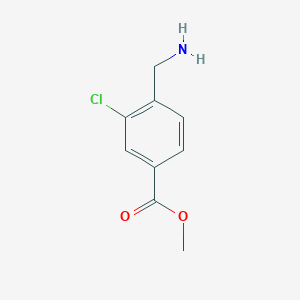

Methyl 4-(aminomethyl)-3-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)-3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLLMVXXEXMLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653926 | |

| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940062-11-3 | |

| Record name | Methyl 4-(aminomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(aminomethyl)-3-chlorobenzoate

Executive Summary

Methyl 4-(aminomethyl)-3-chlorobenzoate is a substituted aromatic ester possessing multiple functional groups that render it a highly versatile building block for organic synthesis. Its unique structure, featuring a primary amine, a methyl ester, and a chloro substituent on a benzene ring, provides several reactive sites for elaboration into more complex molecules. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, particularly within the domain of pharmaceutical and agrochemical research. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from established chemical principles and draws logical comparisons with structurally related, well-documented analogues to provide authoritative and actionable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. Understanding these properties is the first step in designing synthetic routes and formulating experimental conditions.

Structural Clarification: It is critical to distinguish Methyl 4-(aminomethyl)-3-chlorobenzoate from its structural isomer, Methyl 4-amino-3-chlorobenzoate. The title compound features a methylene (-CH2-) bridge between the amine and the aromatic ring, which significantly influences its basicity, nucleophilicity, and steric profile compared to the direct aniline-type structure of its isomer.

-

IUPAC Name: Methyl 4-(aminomethyl)-3-chlorobenzoate

-

CAS Number: 940062-11-3[1]

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 200.63 g/mol

-

SMILES: COC(=O)C1=CC(Cl)=C(CN)C=C1

-

InChI Key: InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(4-11)8(10)5-6/h2-3,5H,4,11H2,1H3

Physicochemical Data Summary

Comprehensive experimental data for Methyl 4-(aminomethyl)-3-chlorobenzoate is not widely available in peer-reviewed literature. The following table includes computed properties and data from its close analogues, Methyl 4-(aminomethyl)benzoate and Methyl 4-amino-3-chlorobenzoate, to provide a scientifically grounded estimation of its properties.

| Property | Value (Predicted/Analogous) | Source/Rationale |

| Physical State | Solid / Crystalline Powder | Expected based on analogues. |

| Melting Point (°C) | Not available. (Analogue: 107-111 °C for Methyl 4-amino-3-chlorobenzoate[2]) | The presence of the flexible aminomethyl group may result in a different crystal packing and thus a different melting point compared to the aniline analogue. |

| Boiling Point (°C) | > 300 (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Polarity of the ester and amine groups suggests solubility in polar organic solvents. Basicity of the amine allows for salt formation to increase aqueous solubility. |

| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | The pKa of the benzylamine-type ammonium ion is typically lower than that of aliphatic amines but significantly higher than that of anilinium ions (~4.6). This is a key differentiator from its 4-amino isomer. |

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While specific spectra for the title compound are not publicly cataloged, its key spectral features can be reliably predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), a broad singlet for the amine protons (variable, ~1.5-2.5 ppm), and three distinct signals in the aromatic region (~7.4-8.0 ppm) corresponding to the three aromatic protons in a complex splitting pattern. For comparison, the ¹H NMR of Methyl 4-amino-3-chlorobenzoate shows aromatic protons at δ 7.70, 7.58, and 6.77, an amine signal at 6.24, and the methyl ester at 3.73 ppm in DMSO-d6.[3]

-

¹³C NMR: The carbon NMR would feature a carbonyl carbon (~166 ppm), aromatic carbons (between ~125-140 ppm), a methyl ester carbon (~52 ppm), and a benzylic methylene carbon (~45 ppm). The carbon attached to the chlorine atom would be expected around 130-135 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C-O stretching (~1280 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a peak at m/z 169/171.

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate can be approached through several logical routes. A highly plausible method involves the esterification of the corresponding carboxylic acid, 4-(aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8), which is commercially available.[4]

Route: Fischer Esterification This standard acid-catalyzed reaction is a direct and efficient method. The primary amine must be protonated to prevent it from acting as a competing nucleophile.

Caption: Fischer esterification workflow for synthesizing the title compound.

Experimental Protocol: Fischer Esterification (Representative)

This protocol is adapted from established procedures for the esterification of similar amino acids and benzoates.[3][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(aminomethyl)-3-chlorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes). Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride (e.g., 0.1-1.2 eq) dropwise with stirring.

-

Causality Note: The acid protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. It also protects the amine group by converting it to the non-nucleophilic ammonium salt.

-

-

Heating: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Carefully dilute the residue with water and cool in an ice bath. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

-

Self-Validating Step: The neutralization deprotonates the ammonium salt to the free amine, rendering the product soluble in the organic phase. Complete extraction is confirmed by TLC analysis of the aqueous layer.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Reactivity Profile

The molecule's reactivity is governed by its three distinct functional groups:

-

Aminomethyl Group: A primary, benzyl-type amine that is a strong nucleophile and a moderate base. It readily undergoes acylation, alkylation, and reductive amination. Its nucleophilicity is key for building larger molecular scaffolds.

-

Methyl Ester Group: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted to amides via aminolysis.[6][7]

-

Aromatic Ring: The chloro and aminomethyl substituents influence the ring's reactivity towards electrophilic aromatic substitution, although the conditions required are often harsh and may not be compatible with the other functional groups.

Applications in Drug Discovery and Development

Methyl 4-(aminomethyl)-3-chlorobenzoate is not an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate or scaffold. Its utility stems from its trifunctional nature, allowing for sequential and regioselective modifications.

-

Scaffold for Library Synthesis: The distinct reactivity of the amine and ester groups allows for combinatorial derivatization. The amine can be reacted with a library of carboxylic acids (or acyl chlorides) while the ester can be reacted with a library of amines, rapidly generating a diverse set of compounds for high-throughput screening.

-

Intermediate for Targeted Therapeutics: The core structure can be found in more complex molecules. For instance, related 4-amino-3-chloro benzoate structures have been used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8] The aminomethyl group provides a flexible linker to introduce pharmacophores that can interact with specific binding pockets in target proteins.

-

Bioisosteric Replacement: The aminomethyl group can serve as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's solubility, lipophilicity, and metabolic stability.

Caption: Role as a trifunctional scaffold for combinatorial chemistry.

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 4-(aminomethyl)-3-chlorobenzoate. Therefore, a conservative approach based on analogous compounds is required. The GHS classifications for Methyl 4-(aminomethyl)benzoate include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[9]

-

Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

PubChem. Methyl 3-Amino-4-chlorobenzoate. [Link]

-

ACS Publications. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]

-

ACS Publications. Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. [Link]

-

PubChem. Methyl 4-(aminomethyl)benzoate. [Link]

-

ResearchGate. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]

- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. Process for preparing methyl 4-(aminomethyl)

-

PubChem. Methyl 4-chlorobenzoate. [Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

-

Stenutz. methyl 4-amino-3-chlorobenzoate. [Link]

-

Arctom Scientific. 4-(Aminomethyl)-3-chlorobenzoic acid. [Link]

Sources

- 1. 940062-11-3|Methyl 4-(aminomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 2. methyl 4-amino-3-chlorobenzoate [stenutz.eu]

- 3. METHYL 4-AMINO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-(aminomethyl)-3-chlorobenzoate

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is both complex and exacting. A molecule's intrinsic physical and chemical properties are foundational to its ultimate success, governing its behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile within a biological system. Understanding these characteristics is not merely a perfunctory step but a critical cornerstone of a robust and efficient drug development pipeline.[1][2][3] This guide focuses on a key pharmaceutical intermediate, Methyl 4-(aminomethyl)-3-chlorobenzoate, providing a comprehensive framework for the determination of its essential physical properties.

Methyl 4-(aminomethyl)-3-chlorobenzoate (CAS Number: 940062-11-3) is a substituted benzoate derivative.[4][5][6] Compounds within this class are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents.[7][8] The precise arrangement of the aminomethyl, chloro, and methyl ester functionalities on the benzene ring presents a unique set of physicochemical characteristics that can be leveraged in the design of novel drug candidates.

While specific experimental data for Methyl 4-(aminomethyl)-3-chlorobenzoate is not extensively reported in publicly available literature, this guide will provide researchers, scientists, and drug development professionals with the requisite theoretical understanding and detailed experimental protocols to thoroughly characterize this and similar molecules. The ensuing sections will detail the significance of key physical properties, present a structured approach for their determination, and offer expert insights into the causality behind the experimental choices.

Core Physical Properties and Their Significance in Pharmaceutical Development

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are pivotal in predicting its behavior during various stages of development. A comprehensive understanding of these attributes allows for informed decisions regarding formulation, manufacturing processes, and predicting in vivo performance.

| Physical Property | Significance in Drug Development |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [4][5] |

| Melting Point | Influences purity assessment, polymorphism screening, and formulation design (e.g., selection of excipients for solid dosage forms). A sharp melting point range is often indicative of high purity.[9][10][11] |

| Boiling Point | Critical for purification methods such as distillation, especially for liquid compounds or during process chemistry development. It also provides an indication of the compound's volatility. |

| Solubility | A paramount property affecting a drug's bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy. Solubility in various solvents is also crucial for designing appropriate formulations and purification strategies.[12][13][14] |

| pKa | The ionization constant is essential for predicting a compound's solubility and permeability at different physiological pH values, which is critical for understanding its absorption in the gastrointestinal tract. |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for the determination of the key physical properties of Methyl 4-(aminomethyl)-3-chlorobenzoate. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination: The Capillary Method

The capillary melting point determination is a fundamental technique to assess the purity of a crystalline solid.[9][10][11] A pure compound will typically melt over a narrow temperature range (0.5-1°C), whereas impurities will broaden and depress the melting range.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of Methyl 4-(aminomethyl)-3-chlorobenzoate is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point observed in the preliminary run. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the compound.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point allows the thermometer reading to accurately reflect the temperature of the sample as it reaches thermal equilibrium.[15]

-

Fresh Sample for Accurate Measurement: A previously melted and re-solidified sample may have a different crystalline structure, leading to an altered melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14] This is a critical parameter for predicting oral bioavailability and for developing liquid formulations.

Experimental Protocol:

-

Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) and organic solvents (e.g., methanol, ethanol, acetone, dichloromethane).

-

Sample Preparation: Add an excess amount of solid Methyl 4-(aminomethyl)-3-chlorobenzoate to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium.

-

Constant Temperature and Agitation: These conditions ensure that the system reaches a true thermodynamic equilibrium.

-

Filtration: This step is crucial to separate the dissolved solute from any undissolved solid, which would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: A specific and sensitive analytical method like HPLC is necessary for accurate quantification of the dissolved compound.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion: The Path Forward in Characterization

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Faculty of Science, Tanta University. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Hebei Weimiao. (2025). Characteristics and functions of pharmaceutical intermediates. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

ResearchGate. (2025). Physical Properties in Drug Design. Retrieved from [Link]

-

Htdchem. (2025). The Crucial Role of Intermediates in Drug Development. Retrieved from [Link]

-

PYG Lifesciences. (2024). API & Pharma Intermediates: Backbone of Drug Development. Retrieved from [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

-

Shubham Pharmachem. (2025). Sodium Benzoate - Promising Application in Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. htdchem.com [htdchem.com]

- 3. API & Pharma Intermediates: Backbone of Drug Development [pyglifesciences.com]

- 4. 940062-11-3|Methyl 4-(aminomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 5. METHYL 4-(AMINOMETHYL)-3-CHLOROBENZOATE | 940062-11-3 [m.chemicalbook.com]

- 6. METHYL 4-(AMINOMETHYL)-3-CHLOROBENZOATE | 940062-11-3 [m.chemicalbook.com]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Benzoate - Promising Application in Medicine - Shubham Pharmachem [shubham.co.in]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. who.int [who.int]

- 15. chem.libretexts.org [chem.libretexts.org]

Methyl 4-(aminomethyl)-3-chlorobenzoate CAS number 940062-11-3

An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-chlorobenzoate (CAS: 940062-11-3)

Abstract

Methyl 4-(aminomethyl)-3-chlorobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring a reactive primary amine and a methyl ester, combined with a specific chlorine substitution pattern on the benzene ring, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview, including its chemical properties, a detailed synthetic protocol with mechanistic insights, key applications in drug discovery, and essential safety and handling information. The content is structured to provide not just procedural steps, but the scientific rationale underpinning its synthesis and use, empowering researchers to leverage this intermediate effectively in their development programs.

Core Chemical Identity and Physicochemical Properties

Methyl 4-(aminomethyl)-3-chlorobenzoate is classified as a halogenated amine and a benzoate ester.[1] The strategic placement of the chloro, aminomethyl, and methyl carboxylate groups provides distinct points for chemical modification, a highly desirable trait for creating libraries of compounds in drug discovery.

| Property | Data | Source |

| CAS Number | 940062-11-3 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | Inferred from Structure |

| Molecular Weight | 199.63 g/mol | Inferred from Formula |

| IUPAC Name | methyl 4-(aminomethyl)-3-chlorobenzoate | N/A |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)CN)Cl | N/A |

| Physical State | Solid (Predicted) | N/A |

| Storage Temperature | Cold-chain transportation suggested | [1] |

Synthesis Pathway: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate involves the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-(aminomethyl)-3-chlorobenzoic acid. This classic reaction, known as Fischer-Speier esterification, is reliable and proceeds with high yield.

Reaction Principle: The mechanism hinges on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the methyl ester. The use of excess methanol not only serves as the reactant but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Fischer Esterification Workflow for Synthesis.

Applications in Pharmaceutical and Agrochemical R&D

The true value of Methyl 4-(aminomethyl)-3-chlorobenzoate lies in its role as a versatile intermediate. Its structure is a scaffold that can be readily elaborated into more complex molecules with potential biological activity.[2]

A. Core Building Block in Drug Discovery: The compound possesses two primary reactive sites: the nucleophilic aminomethyl group and the electrophilic ester carbonyl carbon. This allows for sequential or orthogonal chemical modifications to build molecular diversity. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the ester can be hydrolyzed to the carboxylic acid or converted into an amide.[3]

B. Synthesis of Kinase Inhibitors: Recent research has highlighted the potential of the related 4-amino-3-chloro benzoate scaffold in developing novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4] Derivatives have been shown to induce apoptosis in cancer cell lines by inhibiting EGFR's tyrosine kinase activity. Methyl 4-(aminomethyl)-3-chlorobenzoate serves as an ideal starting point for creating analogues of these promising compounds, where the aminomethyl group can be functionalized to interact with key residues in the kinase domain.

Sources

Methyl 4-(aminomethyl)-3-chlorobenzoate IUPAC name

An In-depth Technical Guide to Methyl 4-(aminomethyl)-3-chlorobenzoate

Abstract

Methyl 4-(aminomethyl)-3-chlorobenzoate is a substituted benzoic acid ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive aminomethyl group and an ester moiety on a chlorinated benzene ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis protocols, key applications, and essential safety and handling procedures, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational for scientific research. The nomenclature and structural details for the topic compound are outlined below.

IUPAC Name and Synonyms

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is methyl 4-(aminomethyl)-3-chlorobenzoate .

This compound is also known by several synonyms in commercial and research contexts, including:

-

4-(Aminomethyl)-3-chlorobenzoic acid methyl ester

-

Methyl 3-chloro-4-(aminomethyl)benzoate

Structural and Molecular Data

A summary of the key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 940062-11-3 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CN)Cl | |

| InChI Key | Not readily available | |

| Predicted Boiling Point | 316.9 ± 32.0 °C | [1] |

| Predicted Density | 1.253 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.13 ± 0.10 | [1] |

Synthesis Protocols and Mechanistic Rationale

The synthesis of methyl 4-(aminomethyl)-3-chlorobenzoate is typically achieved through multi-step pathways starting from more readily available precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability. A common and effective strategy involves the functionalization of a substituted toluene or benzoate derivative.

Synthesis via Bromination and Nucleophilic Substitution

A prevalent laboratory-scale and industrial synthesis method begins with methyl 3-chloro-4-methylbenzoate. This pathway involves a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution to introduce the amino group.

Experimental Protocol:

-

Step 1: Radical Bromination of Methyl 3-chloro-4-methylbenzoate.

-

To a solution of methyl 3-chloro-4-methylbenzoate in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (typically around 80°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude methyl 4-(bromomethyl)-3-chlorobenzoate[3].

-

Rationale: This step utilizes a well-established method for selective benzylic bromination. NBS is the preferred brominating agent as it provides a low, steady concentration of bromine, minimizing side reactions. AIBN initiates the radical chain reaction upon thermal decomposition.

-

-

Step 2: Amination of Methyl 4-(bromomethyl)-3-chlorobenzoate.

-

The crude methyl 4-(bromomethyl)-3-chlorobenzoate[][5] is dissolved in a suitable solvent and reacted with an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) to form the desired aminomethyl group.

-

This nucleophilic substitution reaction displaces the bromide ion.

-

The reaction is typically performed at controlled temperatures to manage exotherms and minimize the formation of over-alkylated byproducts.

-

After the reaction is complete, an aqueous workup is performed to remove salts and excess reagents. The organic layer is then dried and concentrated.

-

The final product, methyl 4-(aminomethyl)-3-chlorobenzoate, can be purified by crystallization or column chromatography.

-

Rationale: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic attack by ammonia. The choice of the ammonia source and reaction conditions is critical to maximizing the yield of the primary amine.

-

Below is a diagram illustrating the synthetic workflow.

Applications in Research and Development

Methyl 4-(aminomethyl)-3-chlorobenzoate is not typically an end-product but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively modified to build more complex molecular architectures.

Pharmaceutical Synthesis

The primary application of this compound is as a scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). The chloro-substituted aromatic ring and the aminomethyl group are common pharmacophores or key structural elements in various drug candidates. For instance, derivatives of 4-amino-3-chloro benzoate esters have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy[6]. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the amine provides a handle for introducing a wide range of substituents via acylation, alkylation, or reductive amination.

Agrochemical Development

In the agrochemical industry, this intermediate is utilized in the synthesis of novel pesticides and herbicides[3]. The specific substitution pattern on the benzene ring can be tailored to interact with biological targets in pests or weeds, leading to the development of more effective and selective crop protection agents[3].

General Organic Synthesis

As a versatile building block, researchers in organic synthesis employ methyl 4-(aminomethyl)-3-chlorobenzoate to construct diverse and complex molecules for various research purposes[3].

Safety, Handling, and Storage

Proper handling and storage of chemical reagents are paramount for laboratory safety. While a specific safety data sheet for methyl 4-(aminomethyl)-3-chlorobenzoate is not widely available, data from structurally related compounds, such as its hydrochloride salt, provide guidance.

Hazard Identification

Based on GHS classifications for the hydrochloride salt, the free base is expected to have similar hazards:

-

Skin Irritation: Causes skin irritation[7].

-

Eye Irritation: Causes serious eye irritation[7].

-

Respiratory Irritation: May cause respiratory irritation[7].

Precautionary Statements (Prevention):

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[7][8].

-

Wash hands and any exposed skin thoroughly after handling[8][9].

-

Use only outdoors or in a well-ventilated area[8].

-

Wear protective gloves, protective clothing, eye protection, and face protection[8].

Recommended Handling and Storage

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation[8].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[8].

Conclusion

Methyl 4-(aminomethyl)-3-chlorobenzoate is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its preparation via a robust bromination-amination sequence from a substituted methylbenzoate precursor is a well-established method. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and development settings.

References

- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Retrieved from [Link]

-

Al-Sultani, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]

Sources

- 1. METHYL 4-(AMINOMETHYL)-3-CHLOROBENZOATE | 940062-11-3 [m.chemicalbook.com]

- 2. 940062-11-3|Methyl 4-(aminomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 5. 74733-30-5|Methyl 4-(bromomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(aminomethyl)-3-chlorobenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents. Its structural motif, featuring a substituted benzene ring with chloro, aminomethyl, and methyl ester functionalities, offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a deep dive into the selection of starting materials, the rationale behind reaction pathways, and detailed experimental protocols. The focus is on providing actionable insights for researchers in drug discovery and development to enable efficient and reliable synthesis.

Introduction: The Significance of Methyl 4-(aminomethyl)-3-chlorobenzoate

The strategic importance of Methyl 4-(aminomethyl)-3-chlorobenzoate lies in its utility as a scaffold in the construction of complex, biologically active molecules. The primary amine provides a nucleophilic center for amide bond formation, reductive amination, and other derivatizations. The chloro substituent influences the electronic properties of the aromatic ring and can be a site for further cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification. This trifunctional nature makes it an attractive starting point for the synthesis of targeted therapeutic agents.

Strategic Synthesis Pathways: A Comparative Analysis

Several viable synthetic routes to Methyl 4-(aminomethyl)-3-chlorobenzoate have been established. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and safety considerations. Here, we dissect the most prominent and practical approaches.

Pathway A: From 3-Chloro-4-methylbenzoic Acid

This is arguably the most common and well-documented route. It is a multi-step synthesis that offers good control over each transformation.

Workflow Diagram:

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(aminomethyl)-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(aminomethyl)-3-chlorobenzoate is a key pharmaceutical intermediate whose purity and stability are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile and optimal storage conditions for this compound. By understanding its chemical liabilities, one can implement effective strategies to mitigate degradation, ensuring the integrity of the molecule throughout its lifecycle, from synthesis and storage to its use in further manufacturing processes. This document delves into the critical factors influencing its stability, outlines potential degradation pathways, and provides robust protocols for storage, handling, and stability assessment.

Core Chemical Stability Profile

Methyl 4-(aminomethyl)-3-chlorobenzoate possesses several functional groups that are susceptible to degradation under various environmental conditions. The primary points of vulnerability in the molecule are the ester functional group, the aminomethyl group, and the chlorinated aromatic ring. Therefore, careful control of storage and handling conditions is crucial to prevent degradation.

Based on supplier recommendations and the chemical nature of the compound, Methyl 4-(aminomethyl)-3-chlorobenzoate is considered sensitive. One supplier specifies that the compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures below -20°C.[1] Furthermore, the recommendation for cold-chain transportation underscores its thermal lability.[1]

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of Methyl 4-(aminomethyl)-3-chlorobenzoate:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Thermal stress can particularly promote the hydrolysis of the ester group.

-

pH: The compound's stability is highly dependent on the pH of its environment. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. The amino group also means the compound's charge and reactivity will change with pH.

-

Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation. Aromatic amines and chlorinated aromatic compounds are known to be susceptible to photolytic reactions, which can be complex and lead to a variety of degradation products.

-

Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aminomethyl group and potentially the aromatic ring.

-

Humidity: Moisture can facilitate hydrolytic degradation of the ester linkage. Therefore, storage in a dry environment is critical.

Potential Degradation Pathways and Products

Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods and implementing appropriate control strategies. Forced degradation studies are a valuable tool for identifying the likely degradation products.[2]

Hydrolytic Degradation

The most probable degradation pathway for Methyl 4-(aminomethyl)-3-chlorobenzoate is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is hydrolyzed to form 4-(aminomethyl)-3-chlorobenzoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt, sodium 4-(aminomethyl)-3-chlorobenzoate (if sodium hydroxide is used), and methanol.

A patent related to the synthesis of a similar compound, methyl 4-(aminomethyl)benzoate, highlights the need to suppress premature hydrolysis, indicating the susceptibility of this class of compounds to this degradation route.[3]

Oxidative Degradation

The aminomethyl group is susceptible to oxidation. Common oxidative degradation pathways for aromatic amines can involve the formation of N-oxides and other colored impurities. The aromatic ring itself can also be subject to oxidation, though this is generally less facile.

Photodegradation

Aromatic amines and halogenated aromatic compounds are known to be photolabile. Exposure to UV light can initiate complex degradation pathways, potentially leading to dimerization, polymerization, or cleavage of the C-N bond. The degradation of methylene blue, which also contains aromatic amine structures, is known to produce carcinogenic aromatic amines, highlighting the potential for toxic byproducts from photodegradation.[4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Methyl 4-(aminomethyl)-3-chlorobenzoate, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at ≤ -20°C.[1] | Minimizes thermal degradation, particularly ester hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the amino group and aromatic ring. |

| Light | Protect from light by using amber vials or storing in the dark.[1] | Prevents photodegradation. |

| Humidity | Store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation of the ester. |

| Transportation | Utilize cold-chain transportation.[1] | Maintains the integrity of the compound during transit. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE). | General good laboratory practice for handling chemical intermediates. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze degradation reactions. |

Experimental Protocols for Stability Assessment

A crucial aspect of managing the stability of a pharmaceutical intermediate is the use of validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[5]

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating assay.[2]

Objective: To generate potential degradation products and to demonstrate the specificity of the analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 4-(aminomethyl)-3-chlorobenzoate in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A non-stressed sample should be used as a control.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying Methyl 4-(aminomethyl)-3-chlorobenzoate from its potential degradation products and process-related impurities.

Typical Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Column Temperature: Controlled at a constant temperature (e.g., 30°C).

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The chemical stability of Methyl 4-(aminomethyl)-3-chlorobenzoate is a critical attribute that must be carefully managed to ensure its quality as a pharmaceutical intermediate. The primary degradation pathways are hydrolysis of the ester group, oxidation of the amino group, and photodegradation. Strict adherence to recommended storage conditions, including low temperature (≤ -20°C), protection from light, and storage under an inert atmosphere, is essential for preserving its integrity. The implementation of robust, validated stability-indicating analytical methods, such as HPLC, is crucial for monitoring the purity of this compound and for ensuring the safety and efficacy of the final drug product.

References

-

ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]

-

IISTE. Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

AmbioPharm. What is a stability indicating method?. [Link]

-

PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Journal of Pharmaceutical Analysis. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

-

ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

-

ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]

-

ResearchGate. Degradation Behavior of an Amino Acid- Substituted Polyphosphazene with Triethyl Citrate as Plasticizer. [Link]

-

IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

-

MDPI. Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. [Link]

-

PubMed. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

ResearchGate. Photo-degradation products of pramipexole. [Link]

-

Academic Journals and Conferences. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. [Link]

- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Loratadine - Wikipedia [en.wikipedia.org]

- 3. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Safe Handling of Methyl 4-(aminomethyl)-3-chlorobenzoate

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of Methyl 4-(aminomethyl)-3-chlorobenzoate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety. The guidance herein is synthesized from data on structurally similar compounds, establishing a robust safety framework in the absence of a specific SDS for this exact molecule.

Compound Profile and Hazard-Based Risk Assessment

Methyl 4-(aminomethyl)-3-chlorobenzoate is a substituted aromatic amine and ester. Its structure suggests specific chemical hazards that must be managed diligently. A formal risk assessment is predicated on its GHS (Globally Harmonized System) classification, which has been inferred from close structural analogs like Methyl 4-Amino-3-chlorobenzoate and Methyl 4-(aminomethyl)benzoate hydrochloride.[1][2]

The primary hazards are associated with its irritant properties, a common characteristic of chlorinated aromatic amines.[1][3][4] The fine, powdered nature of the solid also presents an inhalation risk.[4]

| Hazard Category | Classification | Hazard Statement | Key Rationale & Implication |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] | The chlorinated aromatic amine structure can cause local inflammation upon contact. This necessitates preventing all skin exposure through proper glove and lab coat use. |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] | Direct contact of the powder with eyes can lead to significant irritation and potential damage. Mandatory eye protection is non-negotiable. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4] | As a fine powder, the compound can be easily aerosolized and inhaled, leading to irritation of the respiratory tract. All handling of the solid must be done in a ventilated enclosure. |

GHS Pictogram:

Signal Word: Warning [1]

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. Rather than relying solely on Personal Protective Equipment (PPE), a researcher should implement controls from the top of the hierarchy downward.

Caption: Decision workflow for chemical spill response.

Step-by-Step Cleanup for a Minor Solid Spill:

-

Alert & Restrict: Immediately alert personnel in the area and restrict access. [5][6]2. Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat. [5]3. Contain: Gently cover the spill with a plastic sheet or use a light mist of water to prevent the powder from becoming airborne. [6]4. Clean Up: Carefully sweep the solid material into a dustpan and place it into a labeled container for hazardous waste. [7]Avoid creating dust. Do not use a dry brush or paper towels, as this can aerosolize the powder.

-

Decontaminate: Wipe the spill area with a damp cloth or sponge. [7]Place all cleaning materials into the hazardous waste container.

-

Dispose: Seal the waste container, label it "Spill Debris" with the chemical name, and arrange for disposal through your institution's environmental health and safety office. [5]7. Report: Report the incident to your supervisor. [7] For a major spill, evacuate the area immediately and call emergency services. [7][6]

First Aid and Exposure Response

Immediate and correct first aid is crucial. [5]

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [3][4] |

| Skin Contact | Immediately remove contaminated clothing. [5]Wash the affected skin with plenty of soap and water for at least 15 minutes. [1][3]If skin irritation occurs or persists, get medical advice. [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3][4]Remove contact lenses if present and easy to do. [1]Continue rinsing. Seek immediate medical attention. [1][3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. [3][8]Seek immediate medical attention. [3]|

Conclusion

Methyl 4-(aminomethyl)-3-chlorobenzoate is a compound that can be handled safely when its specific hazards are understood and respected. A proactive safety culture, built on the principles of the Hierarchy of Controls, is paramount. By internalizing the rationale behind these protocols—from wearing appropriate PPE to executing a well-rehearsed spill response—researchers can effectively mitigate risks, ensuring a safe and productive laboratory environment.

References

-

SAFETY DATA SHEET for Methyl 4-aminobenzoate . Thermo Fisher Scientific. [Link]

-

Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

-

Chemical Spill Procedures - Step By Step Guide . Chem Klean. [Link]

-

Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

-

Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

-

Guide for Chemical Spill Response . American Chemical Society. [Link]

-

5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

-

UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

-

PPE and Safety for Chemical Handling . ACS Material. [Link]

-

Safety Data Sheet: Sodium benzoate . Chemos GmbH & Co. KG. [Link]

-

Chemical Spill Response Procedure . University of Manitoba. [Link]

-

How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]

-

SAFETY DATA SHEET for Sodium Benzoate . Lab Alley. [Link]

-

Methyl 4-(aminomethyl)benzoate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 4-Amino-3-chlorobenzoate, 5G | Labscoop [labscoop.com]

- 2. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. chemkleancorp.com [chemkleancorp.com]

- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Experimental Protocol: A Reliable Synthetic Route to Methyl 4-(aminomethyl)-3-chlorobenzoate

Abstract

Methyl 4-(aminomethyl)-3-chlorobenzoate is a valuable substituted benzoate derivative, serving as a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structural features, including a reactive primary amine and an ester functional group on a chlorinated benzene ring, make it a versatile intermediate for introducing a substituted benzylamine moiety. This document provides a detailed, four-step experimental protocol for the synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate, commencing from commercially available 3-chloro-4-methylbenzoic acid. The described pathway involves esterification, benzylic bromination, cyanation, and subsequent nitrile reduction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Synthetic Strategy

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern drug discovery and materials science. Methyl 4-(aminomethyl)-3-chlorobenzoate is of particular interest due to its potential as a precursor for biologically active compounds. The protocol outlined herein is designed for reliability and scalability, proceeding through well-established chemical transformations.

The overall synthetic strategy is depicted below. The synthesis begins with the Fischer esterification of 3-chloro-4-methylbenzoic acid. The resulting methyl ester undergoes a radical-initiated benzylic bromination using N-bromosuccinimide (NBS). The benzylic bromide is then converted to a nitrile via nucleophilic substitution with sodium cyanide. The final step involves the selective reduction of the nitrile to the target primary amine.

Caption: Four-step synthetic workflow for Methyl 4-(aminomethyl)-3-chlorobenzoate.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 3-Chloro-4-methylbenzoic acid | ≥98% | Sigma-Aldrich | Starting Material |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for esterification |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Sol. | LabChem | For neutralization |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |

| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical initiator |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Fisher Scientific | Solvent for bromination |

| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | EXTREMELY TOXIC |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Fisher Scientific | Solvent for cyanation |

| Hydrogen (H₂) gas | High Purity | Airgas | Reducing agent |

| Raney Nickel (Raney® Ni) | Slurry in water | Sigma-Aldrich | Catalyst |

| Ethanol (EtOH) | 200 Proof | Decon Labs | Solvent for reduction |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Standard laboratory glassware

-

Analytical balance

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Detailed Experimental Protocols

Step 1: Esterification to Synthesize Methyl 3-chloro-4-methylbenzoate

Rationale: This reaction is a classic Fischer-Speier esterification. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol).

-

Add 120 mL of anhydrous methanol. Stir the suspension until the solid is partially dissolved.

-

Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (3.0 mL) dropwise via a glass pipette.

-

Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

-

Carefully pour the concentrated mixture into 150 mL of ice-cold water.

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (final pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3-chloro-4-methylbenzoate as a crude oil or solid, which can be used in the next step without further purification. Expected yield: 95-99%.

Step 2: Benzylic Bromination to Synthesize Methyl 4-(bromomethyl)-3-chlorobenzoate

Rationale: This step involves a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, and AIBN is a thermal initiator that starts the radical chain reaction upon heating. This method is highly selective for the benzylic position.[1]

Procedure:

-

In a 250 mL round-bottom flask, dissolve Methyl 3-chloro-4-methylbenzoate (assumed 58.6 mmol from the previous step) in 100 mL of anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (11.5 g, 64.5 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.48 g, 2.9 mmol, 0.05 eq).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 77 °C) under nitrogen. The reaction can be initiated with a heat lamp if necessary.

-

Continue refluxing for 4-6 hours. The reaction is complete when the dense succinimide byproduct floats to the surface. Monitor by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter the mixture through a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 4-(bromomethyl)-3-chlorobenzoate.[2] This product is often used directly in the next step. Caution: This compound is a lachrymator. Handle in a fume hood.

Step 3: Cyanation to Synthesize Methyl 3-chloro-4-(cyanomethyl)benzoate

Rationale: This is a nucleophilic substitution (Sₙ2) reaction where the bromide, a good leaving group, is displaced by the cyanide anion. Polar aprotic solvents like DMSO are ideal for this reaction as they solvate the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its reactivity.[3][4]

Procedure:

-

EXTREME CAUTION: Sodium cyanide is a fast-acting and potent poison. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit available and be trained in its use. All glassware should be decontaminated with bleach solution after use.

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (3.45 g, 70.3 mmol, 1.2 eq) in 80 mL of anhydrous DMSO.

-

To this solution, add the crude Methyl 4-(bromomethyl)-3-chlorobenzoate (assumed 58.6 mmol) dissolved in 20 mL of DMSO, dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, pour the reaction mixture into 400 mL of cold water and stir for 30 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and sodium cyanide.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure Methyl 3-chloro-4-(cyanomethyl)benzoate. Expected yield: 80-90%.

Step 4: Nitrile Reduction to Synthesize Methyl 4-(aminomethyl)-3-chlorobenzoate

Rationale: The nitrile group is reduced to a primary amine. Catalytic hydrogenation with Raney Nickel is an effective method that is generally compatible with the ester functional group under controlled conditions.[5]

Procedure:

-

To a high-pressure hydrogenation vessel, add Methyl 3-chloro-4-(cyanomethyl)benzoate (assumed 52.7 mmol from the previous step) and 150 mL of ethanol.

-

Carefully add Raney Nickel (approx. 5 g, slurry in water). Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry and do not allow it to dry out.

-

Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol. Caution: Keep the Celite pad wet with water or ethanol to prevent the catalyst from igniting upon contact with air.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, Methyl 4-(aminomethyl)-3-chlorobenzoate.

Characterization

The identity and purity of the final product, Methyl 4-(aminomethyl)-3-chlorobenzoate, should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the aminomethyl (-CH₂NH₂) protons, and the methyl ester (-OCH₃) protons with appropriate chemical shifts and coupling constants.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional group vibrations, such as N-H stretching for the amine, C=O stretching for the ester, and C-Cl stretching.

-

MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula of the compound.

Safety and Troubleshooting

| Hazard | Precaution |

| Sodium Cyanide | Highly toxic by ingestion, inhalation, or skin contact. Always handle in a fume hood with proper PPE. Decontaminate waste and glassware with bleach. |

| NBS & Benzylic Bromide | Lachrymators and irritants. Handle in a fume hood. |

| Raney Nickel | Pyrophoric when dry. Always handle as a slurry. Do not allow to dry in air. |

| Hydrogen Gas | Highly flammable. Use in a well-ventilated area, away from ignition sources. Ensure the hydrogenation vessel is properly sealed and operated. |

Troubleshooting Guide:

-

Low yield in Step 1: Ensure the methanol is anhydrous and sufficient catalyst is used. Increase reaction time if necessary.

-

Incomplete bromination in Step 2: The reaction may be sensitive to radical inhibitors. Ensure glassware is clean. AIBN can be added in portions.

-

Low yield in Step 3: Ensure DMSO is anhydrous. The bromide intermediate may have degraded; use it promptly after preparation.

-

Incomplete reduction in Step 4: The Raney Ni catalyst may be inactive. Use a fresh batch of catalyst. Ensure the system is free of leaks and maintains hydrogen pressure. Over-reduction leading to ester cleavage can occur with more potent reducing agents or harsh conditions.

References

- Gassman, P. G., & Gruetzmacher, G. (1973). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, Coll. Vol. 6, p.601; Vol. 53, p.56.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Rahim, N. A. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 15(24), 2125-2148.

- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Google Patents. (n.d.). CN1810766A - Nitrile reducing process to prepare amine.

-

PubChem. (n.d.). Methyl 4-(bromomethyl)-3-chlorobenzoate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-(bromomethyl)-3-chlorobenzoate | C9H8BrClO2 | CID 22027761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 5. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

Application Notes and Protocols for the Aminomethylation of 3-Chlorobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-H Functionalization on Deactivated Aromatic Scaffolds

The introduction of aminomethyl groups into aromatic systems is a cornerstone of medicinal chemistry and materials science. These moieties can significantly modulate the physicochemical properties of a molecule, enhancing solubility, providing a handle for further functionalization, or serving as a key pharmacophore. The Mannich reaction is the classical and most direct method for the aminomethylation of carbon acids.[1][2] However, its application to electron-deficient aromatic rings, such as 3-chlorobenzoic acid esters, presents a significant synthetic challenge. The combined electron-withdrawing effects of the chloro and ester substituents deactivate the aromatic ring towards electrophilic attack, rendering classical Mannich conditions often ineffective.[3][4]

This technical guide provides a comprehensive overview of the reaction conditions and protocols for the successful aminomethylation of 3-chlorobenzoic acid esters. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for both classical and modern approaches. This document is intended to serve as a practical resource for researchers navigating the complexities of C-H functionalization on deactivated aromatic scaffolds.